Isoamyl P-tolyl sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

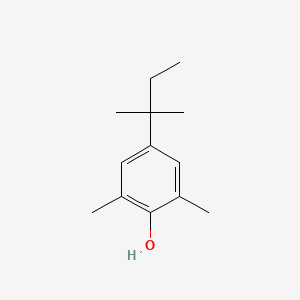

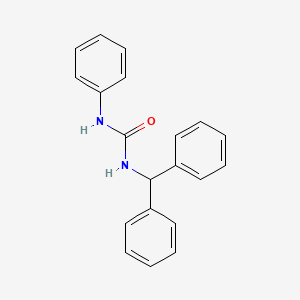

イソアミル p-トルイルスルフィドは、分子式 C12H18S を持つ有機化合物です。また、系統名はベンゼン、1-メチル-4-[(3-メチルブチル)チオ]-としても知られています。 イソアミル p-トルイルスルフィドは、そのユニークな化学的特性により、さまざまな研究や産業用途で使用されています。 .

準備方法

イソアミル p-トルイルスルフィドは、いくつかの方法で合成することができます。一般的な合成経路の1つは、イソアミルアルコールを p-トルエンスルホニルクロリドと反応させてイソアミル p-トルエンスルホネートを生成し、その後硫化ナトリウムで処理してイソアミル p-トルイルスルフィドを得る方法です。 反応条件としては、通常、ジクロロメタンなどの有機溶媒とピリジンなどの塩基を使用します。 .

イソアミル p-トルイルスルフィドの工業生産方法は、同様の合成経路を大規模で行う場合があります。 これらの方法は、触媒の使用や、温度と圧力の制御された条件など、収率と純度を最大化するように反応条件を最適化することがよくあります。 .

化学反応の分析

イソアミル p-トルイルスルフィドは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

酸化: イソアミル p-トルイルスルフィドは、スルホキシドおよびスルホンを生成する酸化を起こす可能性があります。これらの反応で使用される一般的な酸化剤には、過酸化水素と過酸があります。

還元: イソアミル p-トルイルスルフィドの還元により、チオールを生成することができます。これらの反応では、水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

これらの反応から生成される主な生成物は、使用される試薬と条件によって異なります。 たとえば、過酸化水素による酸化では、通常、対応するスルホキシドが得られますが、水素化リチウムアルミニウムによる還元では、チオールが得られます。 .

科学研究用途

イソアミル p-トルイルスルフィドは、さまざまな分野でいくつかの科学研究用途を持っています。

科学的研究の応用

Isoamyl P-tolyl sulfide has several scientific research applications across various fields:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones. These compounds are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology: this compound is used in studies of enzyme-catalyzed reactions involving sulfur-containing compounds. It serves as a model substrate for investigating the mechanisms of these reactions.

Medicine: Research on this compound includes its potential use in drug development, particularly in the design of sulfur-containing drugs with improved pharmacological properties.

Industry: this compound is used in the production of flavors and fragrances.

作用機序

イソアミル p-トルイルスルフィドがその効果を発揮するメカニズムは、特定の用途によって異なります。化学反応では、イソアミル p-トルイルスルフィド中の硫黄原子は求核剤または求電子剤として作用し、さまざまな変換に関与することができます。 生物系では、イソアミル p-トルイルスルフィドは、硫黄含有反応を触媒する酵素と相互作用し、これらの酵素の活性と特異性に影響を与える可能性があります。 .

類似の化合物との比較

イソアミル p-トルイルスルフィドは、次のような他の類似の化合物と比較することができます。

メチル p-トルイルスルフィド: イソアミル基ではなくメチル基を持つ類似の構造です。反応性と用途が異なります。

エチル p-トルイルスルフィド: イソアミル基ではなくエチル基が含まれています。化学的性質と用途も異なります。

イソアミル p-トルイルスルフィドは、イソアミル基の存在が特徴的であり、その反応性と用途に影響を与える特定の立体効果と電子効果をもたらします。 .

類似化合物との比較

Isoamyl P-tolyl sulfide can be compared with other similar compounds, such as:

Methyl P-tolyl sulfide: Similar structure but with a methyl group instead of an isoamyl group. It has different reactivity and applications.

Ethyl P-tolyl sulfide: Contains an ethyl group instead of an isoamyl group. It also has distinct chemical properties and uses.

Propyl P-tolyl sulfide: Features a propyl group in place of the isoamyl group.

This compound is unique due to the presence of the isoamyl group, which imparts specific steric and electronic effects that influence its reactivity and applications .

特性

CAS番号 |

91638-69-6 |

|---|---|

分子式 |

C12H18S |

分子量 |

194.34 g/mol |

IUPAC名 |

1-methyl-4-(3-methylbutylsulfanyl)benzene |

InChI |

InChI=1S/C12H18S/c1-10(2)8-9-13-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3 |

InChIキー |

SCWPKLOLCMTYRH-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)SCCC(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B11954572.png)

![N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11954583.png)